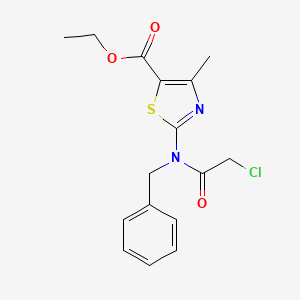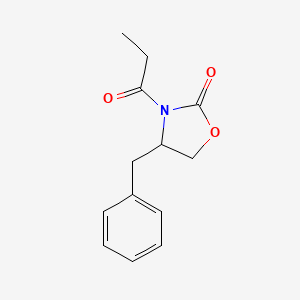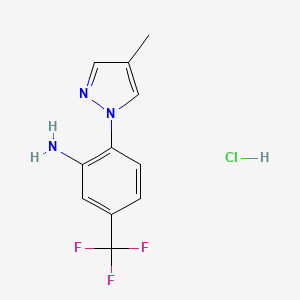
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea” are not available in the search results, related compounds have been synthesized through various methods. For instance, chalcones have been synthesized from Claisen-Schmidt condensation . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Scientific Research Applications
Acetylcholinesterase Inhibition
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated antiacetylcholinesterase activity, optimizing the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for enhanced inhibitory activities. The replacement of a previously used spacer with an ethoxyethyl chain resulted in compounds of comparable potency, indicating a flexible spacer compatible with high inhibitory activities. The optimal chain length was identified, facilitating efficient interaction with the enzyme's hydrophobic binding sites. Moreover, substituting the benzyl group with a cyclohexyl group showed that an aromatic residue is not a prerequisite for activity, suggesting a broad scope for structural modification in urea derivatives for acetylcholinesterase inhibition (Vidaluc et al., 1995).
Synthesis Under Microwave Irradiation
A novel and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation was developed. This method offered satisfactory yields and a better reaction time compared to conventional heating. The synthesized compounds, characterized by various spectroscopic methods, represent a convenient approach to producing urea derivatives, potentially expanding their application scope in scientific research (Li & Chen, 2008).
Neuropeptide Y5 Receptor Antagonism
Research into trisubstituted phenyl urea derivatives has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. Optimization of the lead compound's structure for in vitro potency involved modifications to its stereochemistry, phenylethyl segment, urea portion, and 4-phenoxyphenyl group. The resulting compounds showed IC(50)s less than 0.1 nM at the NPY5 receptor, with selected analogues acting as antagonists in a cellular assay measuring cyclic AMP accumulation. This study highlights the therapeutic potential of urea derivatives in modulating neuropeptide-related functions (Fotsch et al., 2001).
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDMBPQJOUBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

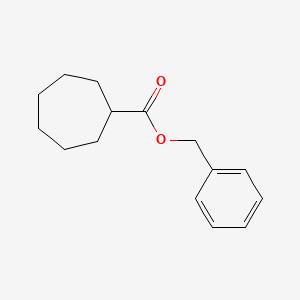
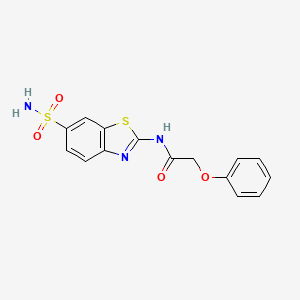
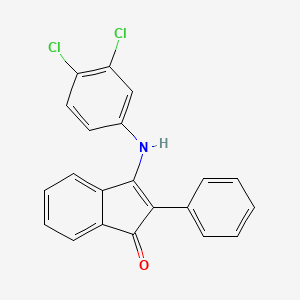
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
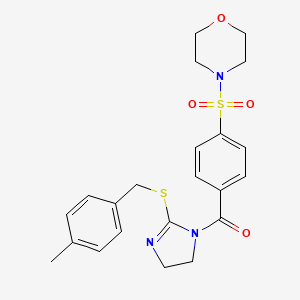
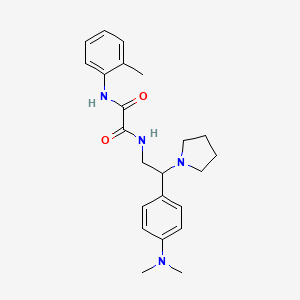
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
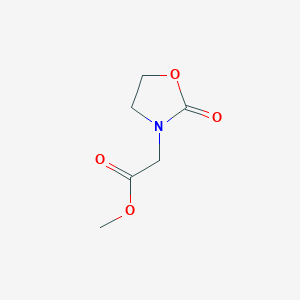
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)
